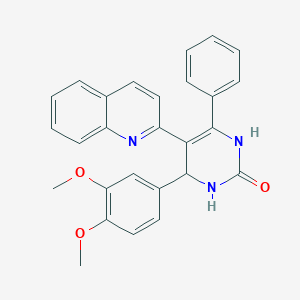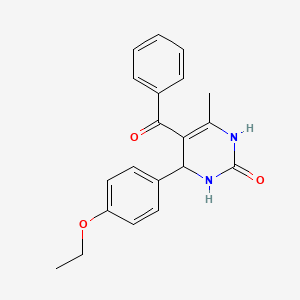
4-(3,4-dimethoxyphenyl)-6-phenyl-5-(2-quinolinyl)-3,4-dihydro-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-6-phenyl-5-(2-quinolinyl)-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DMPQ, and it belongs to the class of pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of DMPQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. DMPQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, DMPQ has also been shown to inhibit the activity of various protein kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DMPQ has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have shown that DMPQ can induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, in vivo studies have shown that DMPQ can inhibit tumor growth and metastasis in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPQ in lab experiments is its potent antitumor activity, which makes it an ideal compound for investigating the mechanisms of cancer cell growth and survival. Additionally, DMPQ is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using DMPQ in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on DMPQ. One potential direction is to investigate the use of DMPQ as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DMPQ and its potential applications in various scientific fields. Finally, the development of novel derivatives of DMPQ may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of DMPQ involves a multi-step process that requires the use of several reagents and catalysts. One of the most common methods for synthesizing DMPQ involves the reaction of 4-amino-2-(3,4-dimethoxyphenyl)-5-phenyl-6-(2-quinolinyl)-pyrimidine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
DMPQ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DMPQ has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, DMPQ has also been investigated for its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenyl-5-quinolin-2-yl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-32-22-15-13-19(16-23(22)33-2)26-24(21-14-12-17-8-6-7-11-20(17)28-21)25(29-27(31)30-26)18-9-4-3-5-10-18/h3-16,26H,1-2H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZIVBFIHKXPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5083478.png)
![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)


![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)
![2-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5083523.png)
![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)

![N-allyl-N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-2-propen-1-amine](/img/structure/B5083555.png)